molecular formula C7H13NO8P2 B14793328 Risedronic acid monohydrate

Risedronic acid monohydrate

Cat. No.: B14793328
M. Wt: 301.13 g/mol
InChI Key: SASLGGGHGGSNGY-UHFFFAOYSA-N
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Description

Risedronic acid monohydrate (C₇H₁₁NO₇P₂·H₂O) is a nitrogen-containing bisphosphonate used primarily to treat osteoporosis and Paget’s disease by inhibiting osteoclast-mediated bone resorption. Its mechanism involves binding to hydroxyapatite in bone tissue, disrupting the mevalonate pathway, and inducing osteoclast apoptosis. Analytical methods such as ultra-performance liquid chromatography (UPLC) have been validated for impurity profiling, ensuring its pharmaceutical quality. For instance, a UPLC method using an Inertsil C-8 column demonstrated specificity for detecting 3-acetylpyridine impurities, with satisfactory linearity, precision, and robustness .

Preparation Methods

Chemical Reactions Analysis

Metal Complexation

Risedronic acid forms stable complexes with bivalent metal cations (Mg2+^{2+}, Zn2+^{2+}, Pb2+^{2+}, Cu2+^{2+}) via phosphonate and pyridine coordination :

Primary Species :

  • MLH2_2 (protonated complex)

  • MLH, ML (mononuclear complexes)

  • M2_2L (dinuclear complexes)

Thermodynamic Stability (at I = 0.15 mol·L1^{-1}, T = 298.15 K) :

Metal Ionlogβ (MLH)ΔG (kJ·mol1^{-1})ΔH (kJ·mol1^{-1})ΔS (J·mol1^{-1}·K1^{-1})
Mg2+^{2+}10.95-62.4+8.2+237
Zn2+^{2+}13.12-74.9-15.3+200
Pb2+^{2+}19.12-109.1-28.7+269
Cu2+^{2+}16.82-96.0-22.4+247

Key Findings :

  • Complexation is entropy-driven due to desolvation effects.

  • Cu2+^{2+} complexes exhibit the highest stability in acidic conditions (pH 4–6) .

Hydrolysis and pH-Dependent Stability

Risedronic acid undergoes pH-dependent ionization, influencing its solubility and reactivity:

  • Solubility : Highly soluble in water (>10 mg/mL) , insoluble in ethanol.

  • Ionization : At pH 9.5, fully deprotonated as a polyvalent anion, enabling chelation with EDTA in chromatographic separations .

Hydrolysis Pathways :

  • Acidic conditions (pH < 4): Precipitation of neutral M2_2L species (e.g., Pb2+^{2+}) .

  • Alkaline conditions (pH > 8): Competition with metal hydroxide formation .

Analytical Interactions

In HPLC assays , risedronic acid interacts with EDTA in the mobile phase (pH 9.5) :

  • Mechanism : Trivalent EDTA anion elutes polyvalent risedronate via ion-exchange.

  • Resolution :

    CompoundRetention Time (min)Resolution (vs. risedronate)
    Related Compound C9.44.4
    Related Compound A10.22.5
    Risedronate11.9

Robustness : Method tolerates ±2°C temperature and ±0.1 pH variations while meeting USP specifications .

Biochemical Reactivity

Risedronic acid’s pharmacological action involves two key reactions :

  • Binding to Hydroxyapatite :

    • Forms stable adducts with bone mineral matrix (Kd_d ~106^{-6} M).

  • Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) :

    • Mimics isoprenoid diphosphates, blocking post-translational prenylation in osteoclasts (IC50_{50} ~5 nM) .

Scientific Research Applications

Risedronic acid, often used as its sodium salt risedronate sodium, is a bisphosphonate that slows down cells that break down bone . It is taken orally to treat or prevent osteoporosis and to treat Paget's disease of bone . Risedronic acid functions by preventing the resorption of bone .

Brand Names: Actonel, Atelvia, and Benet .

Therapeutic Uses

Risedronic acid is indicated for:

  • Treatment of osteoporosis in men
  • Treatment of Paget's disease
  • Treatment and prevention of osteoporosis in postmenopausal women
  • Prevention and treatment of postmenopausal and corticosteroid-induced osteoporosis
  • Decreases fracture in those with established postmenopausal osteoporosis
  • Prevents vertebral bone loss in patients beginning long-term corticosteroid therapy

Pharmacokinetics

Oral bioavailability is 0.63%, with maximum absorption occurring approximately 1 hour after dosing. Taking risedronic acid half an hour before a meal reduces bioavailability by 55% compared to fasting, and taking it 1 hour before a meal reduces bioavailability by 30% . Therefore, risedronate should be taken without regard to food intake, ideally before breakfast and at least 30 minutes before the first food .

Clinical Studies and Trials

Risedronate increases lumbar spine bone density and preserves femoral neck density in postmenopausal women with normal bone density. It also decreases the incidence of new vertebral and nonvertebral fractures in postmenopausal women with prior vertebral fractures. Additionally, risedronate preserves bone in patients who have experienced breast cancer and chemotherapy-induced menopause .

One trial in patients with postmenopausal osteoporosis using a low dose (2.5 mg) of risedronate did not yield positive results .

Adverse Events

Adverse effects in patients with postmenopausal osteoporosis, breast cancer, Paget disease, and those taking corticosteroids are similar to those of patients taking a placebo, and do not include notable upper gastrointestinal tract adverse event rates or serious adverse events . Musculoskeletal events were reported 11 times, myalgia 8 times, headache 4 times, and nausea once in a bioequivalence study. All adverse events resolved .

Risedronate, like other bisphosphonate drugs, has been associated with the rare side effect of osteonecrosis of the jaw, often preceded by dental procedures that induce trauma to the bone .

Relative Potency of Bisphosphonates

BisphosphonateRelative potency
Etidronate1
Tiludronate10
Pamidronate100
Alendronate100-500
Ibandronate500-1000
Risedronate1000
Zoledronate5000

Mechanism of Action

Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Bisphosphonates share structural similarities (P–C–P backbone) but differ in side-chain modifications, pharmacokinetics, and clinical applications. Below is a detailed comparison:

Table 1: Key Pharmacological and Chemical Properties

Compound Molecular Formula CAS No. Mechanism of Action Indications Bioavailability Common Dosage Forms
Risedronic acid monohydrate C₇H₁₁NO₇P₂·H₂O 105462-24-6 Inhibits farnesyl pyrophosphate synthase Osteoporosis, Paget’s disease 0.6% Oral tablets
Alendronic acid C₄H₁₃NO₇P₂ 121268-17-5 Same as risedronic acid Osteoporosis, glucocorticoid-induced bone loss 0.6–0.7% Oral tablets
Zoledronic acid monohydrate C₅H₁₀N₂O₇P₂·H₂O 165800-06-6 Targets osteoclast ATP analogs Osteoporosis, hypercalcemia of malignancy ~100% (IV) Intravenous infusion
Etidronic acid monohydrate C₂H₈O₇P₂·H₂O 2809-21-4 Non-nitrogenous; binds hydroxyapatite Heterotopic ossification, Paget’s disease 1–6% Oral/IV formulations
Minodronic acid monohydrate C₉H₁₂N₂O₇P₂·H₂O 155648-60-5 Inhibits farnesyl pyrophosphate synthase Osteoporosis (Japan-specific use) ~1.1% Oral tablets

Key Differences

Mechanistic Specificity: Nitrogen-containing bisphosphonates (e.g., risedronic acid, alendronic acid) inhibit farnesyl pyrophosphate synthase, disrupting osteoclast function. Non-nitrogenous bisphosphonates (e.g., etidronic acid) primarily bind to bone mineral without affecting the mevalonate pathway .

Bioavailability: Risedronic acid and alendronic acid exhibit low oral bioavailability (~0.6%) due to poor intestinal absorption. Zoledronic acid, administered intravenously, achieves near-complete bioavailability .

Clinical Efficacy :

  • Zoledronic acid has a prolonged duration of action (annual IV dose sufficient for osteoporosis), whereas risedronic acid requires weekly or monthly oral dosing .
  • Etidronic acid is less potent and primarily used for heterotopic ossification rather than osteoporosis .

Safety Profiles :

  • Risedronic acid and alendronic acid share gastrointestinal side effects (e.g., dyspepsia).
  • Zoledronic acid is associated with acute-phase reactions (fever, myalgia) post-infusion .

Analytical Methods

This compound’s impurity profile is rigorously monitored using UPLC, unlike etidronic acid, which relies on sodium phosphite dibasic pentahydrate as a reference standard .

Research Findings and Regulatory Status

  • This compound is included in the EU Long-Term Illness Scheme under code M05BA07, highlighting its therapeutic importance .
  • Minodronic acid monohydrate, while structurally similar, is approved only in Japan and lacks global regulatory parity .
  • Zoledronic acid monohydrate’s production involves hazardous intermediates (e.g., ethyl chloroacetate), necessitating stringent safety protocols compared to risedronic acid’s synthesis .

Biological Activity

Risedronic acid, a third-generation bisphosphonate, is primarily used in the treatment of osteoporosis and Paget's disease. Its biological activity is characterized by its mechanism of action, pharmacokinetic properties, and clinical efficacy in reducing bone resorption and increasing bone mineral density.

Risedronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to the following processes:

  • Endocytosis : Osteoclasts uptake risedronic acid through fluid-phase endocytosis.
  • Apoptosis Induction : Once inside the osteoclasts, risedronic acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which ultimately induces apoptosis in these cells .
  • Bone Resorption Inhibition : This inhibition leads to a decrease in bone resorption, contributing to increased bone mass and improved skeletal strength over time .

Pharmacokinetics

Risedronic acid has specific pharmacokinetic characteristics that influence its efficacy:

  • Absorption : Oral bioavailability is approximately 0.63%, with maximum absorption occurring about 1 hour after dosing. Food intake can significantly reduce bioavailability .
  • Distribution : The volume of distribution is about 13.8 L/kg, with approximately 24% protein binding .
  • Metabolism and Elimination : Risedronic acid is not metabolized significantly before elimination; it is primarily excreted unchanged via the kidneys, with a terminal half-life of around 561 hours .
  • Clearance : The mean renal clearance is approximately 52 mL/min .

Clinical Efficacy and Case Studies

Numerous studies have demonstrated the effectiveness of risedronic acid in clinical settings:

  • Osteoporosis Treatment : In post-menopausal women, risedronic acid significantly reduces biochemical markers of bone turnover within one month, achieving maximum effect at 3-6 months. Studies show that both weekly (35 mg) and daily (5 mg) doses are effective in preventing vertebral fractures .
  • Paget's Disease : The drug has been shown to decrease bone turnover markers effectively in patients with Paget's disease, confirming its role in managing this condition .
  • Comparative Studies : A study comparing risedronic acid to zoledronic acid found non-inferiority regarding effects on bone mineral density, indicating that risedronic acid is equally effective for certain populations .

Table 1: Pharmacokinetic Parameters of Risedronic Acid

ParameterValue (35 mg)
AUC0-72 (ng·hr/ml)87 ± 42
Cmax (ng/ml)25 ± 13
tmax (hr)1.25 (0.5 - 2.5)
Clearance (mL/min)52

Table 2: Effects on Bone Turnover Markers

Time PointBiochemical Marker Reduction (%)
1 MonthSignificant reduction observed
3 MonthsMaximum reduction achieved
12 MonthsSimilar reductions for both dosing regimens

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing risedronic acid monohydrate for research purposes?

  • Methodological Answer : Synthesis involves sequential phosphorylation of 3-pyridinyl-1-hydroxyethylidene-1,1-bisphosphonic acid, followed by controlled hydration to form the monohydrate. Characterization requires X-ray diffraction (XRD) for crystallinity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) to verify hydration stability. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection .
  • Experimental Design : Include stepwise synthesis protocols, solvent selection (e.g., aqueous ethanol for crystallization), and validation against reference standards (e.g., CAS 329003-65-8) .

Q. How should researchers design assays to evaluate risedronic acid’s inhibitory effects on osteoclast-mediated bone resorption?

  • Methodological Answer : Use in vitro osteoclast cultures derived from bone marrow macrophages, stimulated with RANKL. Quantify resorption pits on calcium phosphate-coated plates using scanning electron microscopy (SEM) or toluidine blue staining. Normalize data to controls and apply non-linear regression models (e.g., IC₅₀ calculations) .
  • Validation : Cross-validate results with biochemical markers (e.g., TRAP5b activity) and reference inhibitors like zoledronic acid .

Advanced Research Questions

Q. What experimental models best differentiate the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro : Use human osteoblast-osteoclast co-cultures to simulate bone remodeling. Measure drug uptake via LC-MS/MS and correlate with farnesyl pyrophosphate synthase (FPPS) inhibition using enzymatic assays .
  • In vivo : Employ ovariectomized (OVX) rodent models to mimic postmenopausal osteoporosis. Assess bone mineral density (BMD) via micro-CT and serum biomarkers (e.g., CTX-1 for resorption) .
    • Data Analysis : Apply mixed-effects models to account for inter-animal variability and longitudinal changes .

Q. How can researchers resolve contradictions in reported efficacy data for risedronic acid across different experimental systems?

  • Methodological Answer : Conduct meta-analyses of dose-response data, stratifying by model type (e.g., cell lines vs. animal models). Use sensitivity analysis to identify confounding variables (e.g., calcium/vitamin D co-administration) .
  • Case Study : Compare potency in heterocyclic N-BPs (e.g., risedronic acid vs. zoledronic acid) using FPPS inhibition assays and in vivo BMD outcomes .

Q. What strategies optimize dose-response studies for risedronic acid to balance efficacy and toxicity in translational research?

  • Methodological Answer : Implement adaptive dose-ranging designs, starting with in vitro IC₅₀ values (e.g., ~1–10 nM for FPPS inhibition) and scaling to in vivo equivalents using allometric principles. Monitor renal toxicity biomarkers (e.g., serum creatinine) in long-term rodent studies .
  • Statistical Tools : Use Emax models for dose optimization and Bayesian frameworks for uncertainty quantification .

Q. How can researchers validate synergistic effects between risedronic acid and calcium/vitamin D formulations?

  • Methodological Answer : Perform isobolographic analysis in OVX rats treated with risedronic acid (0.5 mg/kg/week) and varying doses of calcium/vitamin D. Assess synergy via combination indices (CI < 1) and bone biomechanical testing (e.g., three-point bending) .
  • Data Interpretation : Compare outcomes to sequential therapy protocols (e.g., M05BB04) to avoid confounding .

Q. What analytical methods ensure accurate quantification of risedronic acid in pharmacokinetic studies?

  • Methodological Answer : Use derivatization with trimethylsilyl reagents followed by GC-MS or HPLC-MS/MS with ion-pairing chromatography (e.g., tetrabutylammonium phosphate). Validate methods per ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .
  • Challenges : Address low oral bioavailability (<1%) by optimizing sampling protocols for plasma and urine .

Q. Cross-Cutting Methodological Considerations

Q. How should researchers design longitudinal studies to assess risedronic acid’s long-term skeletal and extraskeletal effects?

  • Methodological Answer : Use multi-arm cohorts in aging or cancer models (e.g., xenografts for anti-tumor effects). Track outcomes via dual-energy X-ray absorptiometry (DXA), histomorphometry, and RNA-seq for mevalonate pathway genes .
  • Ethical Compliance : Follow ARRIVE guidelines for animal welfare and include sham-operated controls .

Q. What biomarkers are most reliable for evaluating risedronic acid’s therapeutic efficacy in clinical research?

  • Methodological Answer : Prioritize bone turnover markers (e.g., NTX-1 for resorption, P1NP for formation) and imaging endpoints (e.g., trabecular bone score). Validate against fracture risk reduction in phase III trials .

Properties

Molecular Formula

C7H13NO8P2

Molecular Weight

301.13 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate

InChI

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2

InChI Key

SASLGGGHGGSNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Origin of Product

United States

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